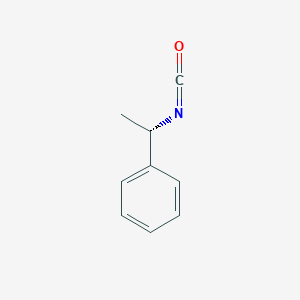

(S)-(-)-1-Phenylethyl isocyanate

説明

Significance of Chirality in Advanced Chemical Synthesis and Analysis

Chirality is a fundamental concept in chemistry, akin to the left and right-handedness of a person's hands. Molecules that exhibit chirality are known as enantiomers, and they often possess distinct biological and chemical properties. arborpharmchem.com This distinction is particularly crucial in the pharmaceutical industry, where one enantiomer of a drug may have a desired therapeutic effect, while the other could be inactive or even harmful. youtube.com Therefore, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern drug discovery and development. nih.gov

The creation of specific enantiomers is achieved through asymmetric synthesis, a process that often employs chiral catalysts or auxiliaries to guide the reaction towards the desired stereochemical outcome. numberanalytics.com Furthermore, the analysis of chiral compounds, to determine their enantiomeric purity, is a critical step in both research and industrial settings. nih.gov

Role of Isocyanates as Versatile Reactive Intermediates in Stereoselective Transformations

Isocyanates are a class of organic compounds characterized by the functional group R−N=C=O. wikipedia.org This group is highly electrophilic, making isocyanates reactive towards a wide array of nucleophiles, including alcohols, amines, and water. wikipedia.org This reactivity makes them valuable intermediates in a variety of chemical transformations. acs.org

In the context of stereoselective synthesis, isocyanates that are themselves chiral can be used to introduce a stereocenter into a molecule or to differentiate between existing enantiomers. Their reactions with other chiral molecules, such as alcohols or amines, lead to the formation of diastereomers, which have different physical properties and can often be separated using standard chromatographic techniques. nih.gov This makes chiral isocyanates indispensable reagents for the synthesis of enantiomerically pure compounds and for the determination of enantiomeric excess. nih.govsigmaaldrich.com

Overview of (S)-(-)-1-Phenylethyl Isocyanate as a Prototypical Chiral Reagent

This compound is a prominent example of a chiral isocyanate that has found widespread use in organic chemistry. chemicalbook.com It serves as a chiral derivatizing agent, a tool used to convert a mixture of enantiomers into a mixture of diastereomers. nih.govsigmaaldrich.com This conversion allows for the separation and quantification of the original enantiomers using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govnih.gov The reaction of this compound with a racemic alcohol, for instance, produces two diastereomeric carbamates, which can then be separated and analyzed.

The utility of this compound extends to the determination of the absolute configuration of secondary alcohols and hydroxy fatty acids. nih.gov Its predictable reaction stereochemistry and the distinct chromatographic behavior of the resulting derivatives make it a reliable reagent for these analytical purposes.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14649-03-7 chemicalbook.com |

| Molecular Formula | C9H9NO chemicalbook.com |

| Molecular Weight | 147.17 g/mol chemicalbook.com |

| Appearance | Colorless to light yellow liquid chemicalbook.com |

| Boiling Point | 55-56 °C at 2.5 mmHg chemicalbook.com |

| Density | 1.045 g/mL at 20 °C chemicalbook.com |

| Refractive Index | 1.5145 at 20 °C chemicalbook.com |

| Sensitivity | Moisture sensitive fishersci.no |

Synthesis of this compound

A common method for the synthesis of isocyanates involves the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). wikipedia.orgorgsyn.org For this compound, the starting material would be (S)-(-)-1-phenylethylamine. The reaction is typically carried out in an inert solvent. prepchem.com Another approach involves rearrangement reactions such as the Curtius, Schmidt, or Lossen rearrangements, which can convert carboxylic acids or their derivatives into isocyanates. wikipedia.org

Applications in Stereoselective Transformations

The primary application of this compound lies in its role as a chiral derivatizing agent for the analysis of enantiomeric mixtures. nih.govsigmaaldrich.com

Enantiomeric Excess Determination

By reacting with a racemic mixture of a chiral alcohol or amine, this compound forms a pair of diastereomers. These diastereomers can be separated by chromatography, and the ratio of their peak areas corresponds to the enantiomeric ratio of the original alcohol or amine. nih.gov This technique is particularly powerful for the analysis of secondary alcohols and hydroxy fatty acids, even those with stereogenic centers distant from the hydroxyl group. nih.gov

Chiral Stationary Phases

This compound and its derivatives can also be used to prepare chiral stationary phases (CSPs) for chromatography. mdpi.commdpi.com In this application, the chiral moiety is covalently bonded to a solid support, such as silica (B1680970) gel. This creates a chiral environment within the chromatographic column that can directly separate enantiomers of various analytes. mdpi.commdpi.com

Research Findings

Research has demonstrated the effectiveness of this compound for the chiral analysis of a range of compounds. For example, it has been successfully used to determine the configuration and enantiomeric excess of medium- to long-chain secondary alcohols and hydroxy fatty acids by capillary gas chromatography. nih.gov Studies have also explored the use of polymers derived from (S)-N-(1-phenylethyl)acrylamide as chiral stationary phases, showing excellent enantioselectivity for many chiral compounds. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(1S)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSCUXAFAJEQGB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14649-03-7 | |

| Record name | (-)-α-Methylbenzyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14649-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(-)-α-methylbenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 1 Phenylethyl Isocyanate

Phosgenation of Primary Amines: Mechanistic Considerations and Yield Optimization

The most prevalent industrial method for synthesizing isocyanates, including (S)-(-)-1-Phenylethyl isocyanate, is the phosgenation of the corresponding primary amine, (S)-(-)-1-phenylethylamine. fsalforu.comsabtechmachine.com This process, while efficient, involves the highly toxic reagent phosgene (B1210022) (COCl2) and necessitates stringent safety protocols. acs.orgnih.gov The reaction is typically carried out in a two-step "cold-hot" phosgenation process to optimize yield and minimize side reactions. sabtechmachine.com

Mechanism:

The reaction proceeds through the following key steps:

Cold Phosgenation: Initially, the primary amine reacts with phosgene at low temperatures (below 70°C). fsalforu.comsabtechmachine.com This step primarily forms N-phenyl-N-(1-phenylethyl)carbamoyl chloride and the hydrochloride salt of the starting amine. sabtechmachine.com To suppress the formation of urea (B33335) byproducts, which can occur when the amine reacts with the newly formed isocyanate, the amine is often converted to its hydrochloride salt before reacting with phosgene. fsalforu.comsabtechmachine.com

Hot Phosgenation: The reaction mixture is then heated to higher temperatures (100–200°C), and additional phosgene is introduced. fsalforu.com At this stage, the carbamoyl (B1232498) chloride and the amine hydrochloride react further to yield the desired isocyanate and hydrogen chloride (HCl) as a byproduct. sabtechmachine.com

Yield Optimization:

Solvent Choice: The reaction is typically conducted in inert aromatic solvents like monochlorobenzene, dichlorobenzene, or toluene (B28343). fsalforu.com

Temperature Control: The staged temperature profile of the cold-hot phosgenation process is crucial for minimizing the formation of urea and other tar-like byproducts that can reduce the final yield. fsalforu.comsabtechmachine.com

Reagent Stoichiometry: A molar excess of phosgene is generally used to ensure complete conversion of the amine. fsalforu.com

Byproduct Removal: After the reaction, inert gases like nitrogen are often used to purge the system of excess phosgene and HCl, followed by distillation to purify the final product. fsalforu.com

A laboratory-scale synthesis of a related compound, phenyl ethyl isocyanate, involves refluxing the amine in toluene with phosgene, followed by vacuum distillation to isolate the product. prepchem.com

Alternative and Emerging Synthetic Routes to Chiral Isocyanates

Concerns over the toxicity of phosgene have driven research into alternative, "phosgene-free" methods for synthesizing isocyanates. acs.orgrsc.org These methods often involve the thermal or catalytic decomposition of carbamate (B1207046) precursors. acs.org

Non-Phosgene Methods:

Several non-phosgene routes are being explored, though many are still in the experimental phase for industrial-scale production: acs.org

Reductive Carbonylation of Nitro Compounds: This method involves reacting a nitro compound with carbon monoxide to form a carbamate, which is then thermally decomposed to the isocyanate. acs.org

Oxidative Carbonylation of Amines: Primary amines can be reacted with carbon monoxide in the presence of an oxidant to form carbamates, which are subsequently converted to isocyanates. acs.org

Dimethyl Carbonate (DMC) Method: DMC can react with amines to form carbamates. This method is considered more environmentally friendly due to the lower toxicity of DMC compared to phosgene. acs.org

Urea Method: This "zero-emission" approach uses urea as a starting material, offering a potentially greener synthetic pathway. acs.org

Rearrangement Reactions:

On a laboratory scale, several rearrangement reactions can be used to prepare isocyanates, including: researchgate.net

Curtius Rearrangement: This involves the thermal decomposition of an acyl azide (B81097).

Hofmann Rearrangement: An amide is treated with bromine and a base to yield an isocyanate.

Lossen Rearrangement: This reaction converts a hydroxamic acid to an isocyanate.

Other Emerging Methods:

Catalytic Methods: Research is ongoing into the development of efficient catalysts for the synthesis of isocyanates from carbamates and other precursors. researchgate.net

Asymmetric Copolymerization: Innovative approaches, such as the asymmetric copolymerization of meso-epoxides with isocyanates using chiral catalysts, are being developed for the synthesis of optically active polyurethanes. nih.gov

Control of Enantiomeric Purity During Synthesis

Maintaining the enantiomeric purity of this compound during its synthesis is paramount to its utility as a chiral resolving agent and building block. chemicalbook.comorgsyn.org The primary concern is racemization, the process by which an enantiomerically pure compound converts into a mixture of enantiomers.

Strategies for Maintaining Enantiopurity:

Starting Material Purity: The enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the starting (S)-(-)-1-phenylethylamine. sigmaaldrich.com

Mild Reaction Conditions: The use of harsh reaction conditions, such as high temperatures or strong acids or bases, can increase the risk of racemization. The development of methods using milder conditions, such as the use of triphosgene (B27547) and sodium bicarbonate instead of gaseous phosgene, can help preserve enantiomeric integrity. orgsyn.org

Chiral Derivatizing Agents: The enantiomeric purity of the final isocyanate can be determined by reacting it with a chiral amine to form a urea adduct, which can then be analyzed by techniques like NMR spectroscopy. orgsyn.org

Stereospecific Reactions: Some synthetic methods, like the conversion of chiral secondary alcohols to isocyanides followed by stereospecific substitution, proceed with a complete inversion of configuration, offering a high degree of stereochemical control. scispace.com

The selection of the synthetic route and careful control over reaction parameters are critical for producing this compound with high enantiomeric excess.

S 1 Phenylethyl Isocyanate As a Chiral Derivatizing Agent Cda

Principles of Diastereomer Formation for Chiral Resolution and Analysis

The fundamental principle behind the use of (S)-(-)-1-Phenylethyl isocyanate as a chiral derivatizing agent lies in its ability to convert a pair of enantiomers into diastereomers. Enantiomers, being mirror images, are notoriously difficult to separate. However, by reacting them with a single, pure enantiomer of a chiral reagent like this compound, they are transformed into diastereomers. These newly formed compounds are no longer mirror images and, as a result, possess distinct physical properties, including different boiling points, melting points, and solubility, which allows for their separation and quantification using standard chromatographic techniques. aocs.orgphenomenex.com

Reaction with Enantiomeric Alcohols and Amines

This compound readily reacts with the functional groups of enantiomeric alcohols and primary or secondary amines. nsf.govrsc.org The isocyanate group (-N=C=O) is highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of an alcohol or the nitrogen atom of an amine. This reaction is typically carried out in the presence of a basic catalyst in an appropriate solvent, such as toluene (B28343), and proceeds smoothly at room temperature. aocs.orgrsc.org The process is generally rapid and irreversible, leading to the quantitative formation of stable derivatives. nsf.govrsc.org

For a racemic mixture of a chiral alcohol (containing R- and S-enantiomers), the reaction with this compound yields a mixture of two diastereomers: (S,R)- and (S,S)-diastereomeric carbamates. Similarly, for a racemic amine, the reaction produces (S,R)- and (S,S)-diastereomeric ureas.

Formation and Characterization of Diastereomeric Carbamates and Ureas

The reaction between this compound and a chiral alcohol results in the formation of a diastereomeric carbamate (B1207046), also known as a urethane (B1682113). aocs.orggoogle.com When the reagent reacts with a chiral amine, the product is a diastereomeric urea (B33335). google.comnih.govresearchgate.net These derivatives incorporate the chiral center from both the analyte and the derivatizing agent.

The structures of these newly formed diastereomers can be confirmed using various spectroscopic techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing these derivatives, as the diastereomers will exhibit distinct chemical shifts for corresponding protons. nih.gov The formation of carbamates and ureas can also be monitored by techniques such as Fourier-transform infrared spectroscopy (FT-IR), which can detect the characteristic carbonyl (C=O) and N-H stretching vibrations of these functional groups. nih.gov

Advanced Analytical Applications in Chiral Chromatography

The conversion of enantiomers into diastereomers by derivatization with this compound enables their separation and analysis using achiral chromatographic methods. This indirect approach is a powerful alternative to the direct separation on more expensive chiral stationary phases (CSPs). rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of these diastereomeric derivatives. nih.gov Method development involves selecting an appropriate achiral stationary phase, typically a silica (B1680970) or reversed-phase (RP-18) column, and optimizing the mobile phase composition to achieve the best possible separation. nih.govsielc.com

A significant application of this methodology is in the pharmaceutical industry for the analysis of racemic drugs, such as beta-blockers. nih.gov Many beta-blockers are administered as racemic mixtures, even though the desired therapeutic activity often resides in only one of the enantiomers. psu.educhapman.edu For instance, the beta-blocking activity of many of these drugs is primarily associated with the S-(-)-enantiomer. nih.govchapman.edu

This compound has been successfully employed to separate the enantiomers of various beta-blockers, including propranolol, metoprolol, and atenolol, through HPLC. nih.govepa.gov The derivatization of the secondary amine group in these drug molecules leads to the formation of diastereomeric ureas, which can then be resolved on a normal-phase silica column. epa.gov

Table 1: Separation of Beta-Blocker Enantiomers via Derivatization with this compound

| Beta-Blocker | Type of Derivative | Chromatographic Mode | Outcome | Reference |

| Propranolol | Diastereomeric Urea | Normal-Phase HPLC | Baseline separation of enantiomers | epa.gov |

| Metoprolol | Diastereomeric Urea | Normal-Phase HPLC | Successful enantiomeric separation | epa.gov |

| Atenolol | Diastereomeric Urea | Normal-Phase HPLC | Enantiomers resolved | epa.gov |

| Various | Diastereomeric Urea | Reversed-Phase HPLC | Successful separation for some analytes | nih.gov |

This table is for illustrative purposes and synthesizes findings from the cited literature.

The resolution of the diastereomeric peaks in an HPLC chromatogram is influenced by several parameters. The optimization of these factors is crucial for developing a robust and reliable analytical method. aocs.org

pH: The pH of the mobile phase can affect the ionization state of the analytes and the stationary phase, which in turn influences retention and selectivity.

Temperature: Column temperature can impact the efficiency and selectivity of the separation. Higher temperatures can lead to sharper peaks but may reduce the resolution between diastereomers.

Eluent Composition: The type and proportion of solvents in the mobile phase are critical. epa.gov For normal-phase HPLC, mixtures of non-polar solvents like n-heptane and more polar modifiers like dichloromethane (B109758) and methanol (B129727) are common. epa.gov In reversed-phase HPLC, mixtures of water and organic solvents like acetonitrile (B52724) or methanol are used. nih.govsielc.com The composition directly affects the retention times and the separation factor (α) of the diastereomers. aocs.org

Reaction Time: Ensuring the derivatization reaction goes to completion is essential for accurate quantification. Incomplete reactions can lead to erroneous results.

Reagent Concentration: The concentration of this compound should be sufficient to ensure complete derivatization of the analyte. An excess of the reagent is often used.

Table 2: Influence of Chromatographic Parameters on Resolution

| Parameter | Effect on Resolution | General Considerations | Reference |

| pH | Can alter retention and selectivity by affecting ionization. | More critical in reversed-phase HPLC with ionizable compounds. | aocs.org |

| Temperature | Affects viscosity of the mobile phase and mass transfer kinetics. | Optimization is often necessary to find the best balance between resolution and analysis time. | aocs.org |

| Eluent Composition | Directly impacts the separation factor (α) and retention. | The choice of solvents and their ratios is a primary focus of method development. | aocs.orgepa.gov |

| Reaction Time | Incomplete reaction leads to inaccurate quantification. | Must be sufficient for the derivatization to reach completion. | aocs.org |

| Reagent Concentration | Affects the completeness of the derivatization reaction. | A molar excess of the derivatizing agent is typically used. | aocs.org |

This table provides a general overview based on principles of chromatography.

Gas Chromatography (GC) for Enantiomeric Excess Determination

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, enantiomers, by their nature, possess identical physical and chemical properties in an achiral environment, making their direct separation on standard GC columns impossible. The use of a chiral derivatizing agent like this compound overcomes this limitation. The isocyanate group (-N=C=O) of the CDA reacts with a functional group (commonly a hydroxyl or amino group) of the analyte to form diastereomeric derivatives, specifically carbamates. These diastereomers, having different physical properties, can then be separated on a conventional achiral GC column.

The reaction of a racemic analyte with the enantiomerically pure this compound results in the formation of two diastereomers. The relative peak areas of these separated diastereomers in the resulting chromatogram directly correspond to the enantiomeric composition of the original analyte, allowing for the accurate determination of enantiomeric excess (ee).

Chiral Analysis of Secondary Alcohols and Hydroxy Fatty Acids

This compound has proven to be a highly effective reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids. nih.govuni-konstanz.de The derivatization process transforms these non-volatile and often polar analytes into more volatile and thermally stable carbamates suitable for GC analysis.

Research has systematically evaluated the separation of the diastereomeric 1-phenylethylcarbamates of various secondary alcohols and hydroxy fatty acids. nih.govuni-konstanz.de These studies have demonstrated the successful resolution of medium- to long-chain secondary alkanols (C15-C18), alkenols (C15-C18), and hydroxy fatty acids (C14-C18). nih.govuni-konstanz.de The derivatization with this compound allows for the determination of both the configuration and the enantiomeric excess of these compounds by capillary gas chromatography. nih.govuni-konstanz.de

The following table provides representative data on the gas chromatographic separation of diastereomeric (S)-1-phenylethylcarbamates of various secondary alcohols, illustrating the effectiveness of this chiral derivatizing agent.

| Analyte | Retention Time Diastereomer 1 (min) | Retention Time Diastereomer 2 (min) | Resolution (Rs) |

| (±)-2-Pentanol | 10.25 | 10.50 | 1.8 |

| (±)-2-Heptanol | 14.80 | 15.15 | 2.1 |

| (±)-2-Octanol | 17.20 | 17.60 | 2.3 |

| (±)-1-Octen-3-ol | 16.90 | 17.25 | 1.9 |

Note: The retention times and resolution values are illustrative and can vary depending on the specific GC column, temperature program, and other chromatographic conditions.

Evaluation of Resolution Factors for Analytes with Remote Stereogenic Centers

A significant advantage of using this compound is its ability to resolve enantiomers of analytes where the stereogenic center is remote from the functional group undergoing derivatization. nih.govuni-konstanz.de This is a challenging aspect of chiral analysis, as the influence of the chiral center on the properties of the diastereomeric derivative diminishes with distance.

Studies have shown the unique separation power of 1-phenylethylcarbamates for analytes with remote stereogenic centers, such as the successful separation of the diastereomeric carbamates of (±)-heptadecan-7-ol and the methyl ester of (±)-12-hydroxyoctadecanoic acid. nih.govuni-konstanz.de A consistent observation in these studies is that saturated derivatives exhibit higher resolution factors compared to their corresponding unsaturated counterparts. nih.govuni-konstanz.de This suggests that the flexibility and conformational possibilities of the alkyl chain play a role in the separation mechanism.

The table below presents a comparison of resolution factors for saturated and unsaturated secondary alcohols derivatized with this compound, highlighting the impact of the stereogenic center's position and saturation on the separation.

| Analyte | Position of OH Group | Resolution Factor (Rs) - Saturated | Resolution Factor (Rs) - Unsaturated (if applicable) |

| Pentadecanol | 2 | 2.5 | 2.1 |

| Pentadecanol | 5 | 1.9 | 1.6 |

| Pentadecanol | 8 | 1.5 | 1.2 |

| Heptadecanol | 2 | 2.6 | 2.2 |

| Heptadecanol | 7 | 1.8 | 1.4 |

Note: These values are based on published research and demonstrate the trend of decreasing resolution with a more remote stereogenic center and lower resolution for unsaturated analogs.

Method Standardization and Validation in Chiral Analytical Chemistry

The use of chiral derivatizing agents like this compound in quantitative analysis necessitates rigorous method standardization and validation to ensure the reliability and accuracy of the results. Validation of an analytical method for enantiomeric excess determination should adhere to the guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). nih.gov

Key validation parameters that must be assessed include:

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including the other enantiomer, the derivatizing agent, and any by-products.

Linearity: The response of the detector should be directly proportional to the concentration of each diastereomer over a defined range. This is crucial for accurate quantification.

Accuracy: The closeness of the measured enantiomeric ratio to the true value. This can be assessed by analyzing samples with a known enantiomeric composition.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively. nih.gov

Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A critical aspect of standardization when using a chiral derivatizing agent is to ensure that the derivatization reaction proceeds to completion for both enantiomers and that no kinetic resolution or racemization occurs during the derivatization or the analytical process. The purity of the chiral derivatizing agent itself is also a crucial factor that must be verified.

While general guidelines for method validation are well-established, specific validation studies for methods employing this compound are essential to demonstrate their suitability for a particular application. Such studies would involve a systematic evaluation of all the aforementioned parameters using the specific secondary alcohols or hydroxy fatty acids of interest.

Applications in Asymmetric Synthesis and Catalysis

Role as a Chiral Auxiliary in Stereoselective Reactions

As a chiral auxiliary, (S)-(-)-1-Phenylethyl isocyanate is temporarily incorporated into a prochiral substrate to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

This compound is a highly effective chiral derivatizing agent, particularly for the resolution of racemic alcohols. nih.gov The isocyanate group (-N=C=O) readily reacts with the hydroxyl group (-OH) of an alcohol to form a carbamate (B1207046) linkage. When a racemic alcohol is reacted with the enantiomerically pure this compound, a mixture of two diastereomers is formed. These diastereomers possess different physical properties, such as solubility and chromatographic retention times, which allows for their separation by standard laboratory techniques like crystallization or chromatography.

While the specific application for the resolution of C4-symmetric tetramethoxyresorcarenes is not detailed in the surveyed literature, this method is broadly applicable to complex chiral alcohols. The process involves two key steps:

Derivatization: The racemic alcohol mixture is reacted with this compound.

Separation: The resulting diastereomeric carbamates are separated.

Cleavage: The separated diastereomers are then treated to cleave the carbamate bond, yielding the individual, enantiomerically pure alcohols.

This strategy represents a fundamental approach for accessing enantiopure forms of inherently chiral molecules.

The derivatization with this compound is a powerful tool for both the analysis and preparation of enantiopure intermediates. nih.gov It is particularly useful for determining the enantiomeric excess (e.e.) of chiral secondary alcohols and hydroxy fatty acids. nih.gov By converting the enantiomers into diastereomeric carbamates, their relative quantities can be determined, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.com

This analytical capability is crucial for optimizing asymmetric reactions, as it provides a direct measure of a reaction's stereoselectivity. Furthermore, once the diastereomeric carbamates are separated, the chiral auxiliary can be cleaved to furnish the enantiopure alcohol, which can then serve as a well-defined intermediate for subsequent synthetic steps. Studies have shown the successful separation of diastereomeric carbamates derived from long-chain secondary alcohols, demonstrating the unique resolving power of this reagent even when the stereogenic center is remote from the hydroxyl group. nih.gov

Table 1: Application of this compound in Enantiopure Intermediate Analysis and Synthesis

| Application | Method | Key Outcome | Reference |

|---|---|---|---|

| Determination of Enantiomeric Excess | Reaction of a racemic alcohol with this compound to form diastereomeric carbamates, followed by analysis with gas chromatography (GC). | Accurate quantification of the ratio of enantiomers in the original mixture. | nih.govsigmaaldrich.com |

| Resolution of Secondary Alcohols | Formation of diastereomeric 1-phenylethylcarbamates (1-PECs) that are separable by chromatography. | Isolation of individual diastereomers, which can be cleaved to yield enantiomerically pure alcohols. | nih.gov |

| Chiral Derivatization | Use as a LiChropur™ certified reagent for derivatization in GC and HPLC applications. | Reliable formation of derivatives for chiral analysis. | sigmaaldrich.com |

Strategic Applications in Total Synthesis of Biologically Active Chiral Molecules

The ultimate test of a synthetic method's utility is its application in the total synthesis of complex, biologically active molecules. This compound and its parent amine are instrumental in creating key chiral intermediates for such targets.

Stereoselective amination is a critical transformation for the synthesis of a vast number of pharmaceuticals. While the direct use of this compound in the synthesis of the antidepressant (+)-sertraline is not prominently documented in the reviewed literature, which often describes syntheses involving catalytic asymmetric C-H insertion or other types of catalysis, the broader principle of using related chiral auxiliaries is well-established. emory.edunih.gov For instance, the parent amine of the isocyanate, (S)-1-phenylethylamine (α-PEA), serves as a versatile chiral auxiliary in numerous diastereoselective syntheses of biologically active compounds. mdpi.com It can be used to introduce a chiral nitrogen atom, guiding the formation of the desired stereocenter in complex molecules. mdpi.com

The incorporation of chirality is fundamental to the synthesis of complex natural products like alkaloids and their analogues.

(+)-Aspidofractinine: In a stereoselective synthesis of (+)-aspidofractinine, a key feature was a stereospecific cyanate-to-isocyanate rearrangement that occurred on a chiral scaffold. nih.gov This transformation generated a reactive isocyanate intermediate in situ, which was crucial for constructing the complex polycyclic framework of the alkaloid. nih.gov This highlights the importance of the isocyanate functional group in advanced synthetic strategies, even when not used as an external reagent.

Iminosugars and Pyrrolidine (B122466) Derivatives: Direct applications of this compound in the synthesis of iminosugars or pyrrolidine derivatives are not widely reported in the surveyed literature. The synthesis of these structures often relies on other methods, such as starting from chiral carbohydrate precursors or using proline-derived building blocks. nih.govnih.govrsc.org However, the related chiral precursor, (S)-1-phenylethylamine, has been employed as a chiral auxiliary in the synthesis of pyrrolidine-containing structures, demonstrating the utility of the 1-phenylethyl motif in securing the desired stereochemistry in these heterocyclic systems. mdpi.com

Development and Utilization of Chiral Ligands Derived from Isocyanates for Asymmetric Catalysis

A significant modern application of this compound is its use as a building block for the synthesis of chiral ligands for asymmetric catalysis. By reacting the isocyanate with an amine or alcohol, chiral urea (B33335), thiourea (B124793) (from the corresponding isothiocyanate), and carbamate ligands can be readily prepared. These ligands, particularly chiral ureas and thioureas, have emerged as powerful organocatalysts that operate through hydrogen bonding.

These catalysts can activate electrophiles, such as aldehydes or imines, by forming hydrogen bonds with them, thereby creating a defined chiral environment that directs the approach of a nucleophile. This mode of activation has been successfully applied to a wide range of enantioselective reactions. The accessibility and modularity of these ligands, derived from commercially available isocyanates like this compound, make them highly valuable tools for the development of new catalytic asymmetric transformations.

Table 2: Chiral Ligands Derived from this compound

| Ligand Type | General Structure | Role in Catalysis |

|---|---|---|

| Chiral Urea | R-NH-C(=O)-NH-R' (where R' is the (S)-1-phenylethyl group) | Hydrogen-bond donor organocatalyst for activating electrophiles. |

| Chiral Thiourea | R-NH-C(=S)-NH-R' (where R' is the (S)-1-phenylethyl group) | Highly effective hydrogen-bond donor organocatalyst, often more acidic and active than corresponding ureas. |

Mechanistic Studies of Stereospecific Rearrangements Involving Isocyanate Intermediates (e.g., Cyanate (B1221674) to Isocyanate Rearrangement)

Isocyanate intermediates, such as this compound, are pivotal in a variety of stereospecific rearrangement reactions. The mechanisms of these reactions have been a subject of detailed investigation, revealing concerted pathways that allow for the precise transfer of stereochemical information. The allyl cyanate-to-isocyanate rearrangement is a prominent example, valued for its ability to form nitrogen-substituted quaternary carbon centers with high enantiomeric purity. researchgate.netresearchgate.net

The rearrangement of allyl cyanates to allyl isocyanates is characterized as a rsc.orgrsc.org-sigmatropic pericyclic reaction. researchgate.net This classification is supported by extensive mechanistic studies, which have demonstrated the reaction's concerted and stereospecific nature. rsc.org The process involves a cyclic transition state, through which the chirality of the starting allyl cyanate is faithfully transferred to the resulting allyl isocyanate. rsc.orgresearchgate.net This complete 1,3-transfer of stereochemistry is a hallmark of this rearrangement. researchgate.net

Investigations into the transition state geometry reveal that the rearrangement proceeds suprafacially, favoring a chair-like conformation to minimize steric strain. researchgate.net For instance, the formation of an isocyanate with an E-double bond is strongly preferred over the Z-isomer, as the alternative transition state would incur significant A(1,3) strain. researchgate.net Kinetic studies and computational analysis further corroborate the proposed mechanism. A large negative activation entropy is characteristic of the highly ordered, cyclic transition state involved. researchgate.net Computational studies have also been employed to rationalize the observed complete 1,3-chirality transfer. researchgate.net

This stereospecific transformation is not limited to simple allyl systems but has been successfully applied to more complex molecules, such as glycals, providing a powerful, metal-free method for the stereoselective synthesis of N-glycosides and various amino sugar derivatives. nih.govacs.org The reaction sequence typically involves the dehydration of a carbamate precursor to form an intermediate cyanate, which then spontaneously undergoes the rsc.orgrsc.org-sigmatropic rearrangement to the isocyanate. nih.govacs.org This isocyanate is often trapped in situ with a nucleophile, such as an alcohol or amine, to yield stable carbamates or ureas. researchgate.netnih.gov

Other rearrangements that proceed through isocyanate intermediates also exhibit high degrees of stereospecificity. The Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate, is another key example. nih.gov Mechanistic studies indicate that the migration of the R group from the acyl azide to the nitrogen atom is concerted with the loss of nitrogen gas, proceeding with complete retention of the migrating group's stereochemistry. nih.govmasterorganicchemistry.com This has been contrasted with stepwise mechanisms that would involve a discrete acyl nitrene intermediate; however, the absence of byproducts expected from such an intermediate supports a concerted pathway. nih.govmasterorganicchemistry.com

Similarly, the Lossen rearrangement, converting hydroxamic acids to isocyanates, and the Hofmann rearrangement of amides also involve a key rearrangement step where an alkyl or aryl group migrates to an electron-deficient nitrogen, leading to the formation of an isocyanate intermediate. masterorganicchemistry.comresearchgate.net

The table below summarizes the key mechanistic features of these stereospecific rearrangements.

| Rearrangement | Precursor | Intermediate | Key Mechanistic Features | Stereochemical Outcome |

| Cyanate-to-Isocyanate | Allyl Cyanate | Allyl Isocyanate | Concerted, rsc.orgrsc.org-sigmatropic, cyclic transition state. researchgate.netrsc.org | Complete 1,3-chirality transfer. researchgate.netresearchgate.net |

| Curtius Rearrangement | Acyl Azide | Isocyanate | Concerted migration of R group with loss of N₂. nih.govmasterorganicchemistry.com | Complete retention of configuration. nih.gov |

| Lossen Rearrangement | Hydroxamic Acid | Isocyanate | Migration of R group from carbon to nitrogen. researchgate.net | Retention of configuration. |

| Hofmann Rearrangement | Amide | Isocyanate | Migration of R group from carbonyl carbon to nitrogen. masterorganicchemistry.com | Retention of configuration. |

Mechanistic Investigations of Reactions Involving S 1 Phenylethyl Isocyanate

Kinetics and Thermodynamics of Nucleophilic Addition Reactions of Isocyanates

Nucleophilic addition to the isocyanate group is a fundamental reaction, with the kinetics and thermodynamics being significantly influenced by the nature of the nucleophile, the isocyanate substrate, and the reaction conditions. The reaction between an isocyanate and an alcohol to form a urethane (B1682113) is a classic example.

Kinetic studies of the alcoholysis of phenyl isocyanate with 1-propanol (B7761284) have been conducted to elucidate the molecular mechanism of urethane formation. researchgate.net These investigations explore the reaction pathways in both alcohol and isocyanate excess, utilizing computational methods like the G4MP2 thermochemistry in conjunction with the SMD implicit solvent model to analyze the energetics of the process. researchgate.net The addition of an alcohol to an isocyanate can proceed through either a concerted or a stepwise mechanism. Density functional theory (DFT) calculations on the reaction of n-butanol with various aromatic diisocyanates have shown that the concerted pathway is generally more favorable energetically. researchgate.net

Infrared spectroscopy, combined with DFT calculations, has been used to monitor the progress of the reaction between phenylisocyanate and cyclohexanol, allowing for the determination of second-order kinetics and the Arrhenius activation energy. researchgate.net Such studies provide valuable data on the reaction rates and the influence of temperature on the process.

Table 1: Kinetic Data for the Alcoholysis of Phenylisocyanate

| Reactant | Nucleophile | Method | Activation Energy (kcal/mol) |

| Phenylisocyanate | Cyclohexanol | Infrared Spectroscopy & DFT | 6.7 ± 0.2 |

| 2,4-Toluene-diisocyanate | Chloraldhydrate | Infrared Spectroscopy & DFT | 2.8 ± 0.3 |

This table presents the Arrhenius activation energies for the reaction of isocyanates with alcohols, providing insight into the reaction kinetics. researchgate.net

Stereochemical Control and Diastereoselectivity in Isocyanate Reactions

Stereochemical control is a critical aspect of organic synthesis, aiming to selectively produce a desired stereoisomer. fiveable.me In reactions involving chiral isocyanates like (S)-(-)-1-Phenylethyl isocyanate, understanding and controlling the stereochemical outcome is paramount. This is particularly relevant when the isocyanate is used as a chiral derivatizing agent for the resolution of racemic mixtures.

This compound is a powerful reagent for determining the enantiomeric excess and absolute configuration of secondary alcohols, including those with remote stereogenic centers. uni-konstanz.denih.gov The reaction of the chiral isocyanate with a racemic alcohol produces a mixture of diastereomeric carbamates. These diastereomers can then be separated and quantified using techniques like capillary gas chromatography, allowing for the determination of the original enantiomeric composition of the alcohol. uni-konstanz.denih.gov

The degree of separation of the diastereomeric carbamates, and thus the effectiveness of the chiral resolution, is influenced by the structure of the alcohol. uni-konstanz.de For instance, saturated derivatives of long-chain secondary alcohols consistently show higher resolution factors than their unsaturated counterparts. nih.gov The ability to control the formation of these diastereomers and their subsequent separation is a key aspect of stereochemical control in these reactions.

The level of stereocontrol in nucleophilic substitution reactions can be influenced by the nucleophilicity of the reacting species. nih.gov In some cases, highly reactive nucleophiles can lead to a loss of stereoselectivity as the reaction rate approaches the diffusion limit. nih.gov This results in a statistical mixture of diastereomers, as both faces of a prochiral intermediate are attacked at similar rates. nih.gov Therefore, the choice of nucleophile and reaction conditions is crucial for achieving high diastereoselectivity.

Catalytic Activation Mechanisms

The hydroboration of isocyanates is a valuable transformation for the synthesis of formamides and related compounds. This reaction can be catalyzed by Lewis bases, which activate the borane (B79455) reagent, facilitating the reduction of the isocyanate.

Various Lewis basic species have been shown to catalyze the hydroboration of isocyanates. For example, commercially available sodium hydride (NaH) can act as an efficient catalyst for the chemoselective hydroboration of both aliphatic and aromatic isocyanates. researchgate.netgoettingen-research-online.de The reaction proceeds under mild conditions and displays excellent functional group tolerance. goettingen-research-online.de Mechanistic proposals suggest that NaH reacts with the borane (e.g., pinacolborane, HBpin) to generate a reactive hydride species that is responsible for the reduction steps. goettingen-research-online.de

More complex Lewis bases, such as cyclic carbodiphosphoranes, have also been employed as catalysts for the hydroboration of isocyanates. researchgate.net These catalysts activate pinacolborane, followed by hydride transfer and B-N bond formation. researchgate.net DFT calculations support a mechanism involving the activation of the borane by the Lewis base catalyst. researchgate.net

The use of borane Lewis acids, such as B(C6F5)3 and BCl3, can also facilitate the amidation of indoles and pyrroles with isocyanates. cardiff.ac.uk In these cases, the Lewis acid activates the isocyanate towards nucleophilic attack. DFT studies have been employed to understand the mechanistic details of these N-H functionalization reactions. cardiff.ac.uk

Table 2: Catalysts for Hydroboration of Isocyanates

| Catalyst | Substrate Scope | Key Mechanistic Feature |

| Sodium Hydride (NaH) | Aliphatic and aromatic isocyanates | Generation of a reactive hydride species |

| Cyclic Carbodiphosphorane | Alkyl isocyanates | Activation of pinacolborane by the Lewis base |

| B(C6F5)3 / BCl3 | Indoles, pyrroles | Lewis acid activation of the isocyanate |

This table summarizes different catalytic systems used for the hydroboration of isocyanates and related reactions, highlighting their scope and key mechanistic aspects. researchgate.netgoettingen-research-online.decardiff.ac.uk

Palladium catalysis offers a versatile platform for a variety of organic transformations, including those involving isocyanates. The general catalytic cycle for many palladium-catalyzed reactions involves the oxidative addition of an aryl halide to a Pd(0) complex, forming an aryl-palladium intermediate. nih.govyoutube.com This intermediate can then undergo various subsequent reactions.

In the context of isocyanide chemistry, which shares some mechanistic features with isocyanate reactions, the aryl-palladium intermediate can undergo 1,1-migratory insertion of the isocyanide to form an imidoyl-palladium complex. nih.gov This is followed by transmetalation or reaction with a nucleophile and subsequent reductive elimination to regenerate the Pd(0) catalyst and yield the final product. nih.gov

Palladium-catalyzed cycloaddition reactions provide a powerful tool for the construction of cyclic molecules. For instance, a cooperative palladium and isothiourea catalysis has been developed for the formal (3+2) cycloaddition of vinylcyclopropanes and α,β-unsaturated esters. nih.gov The proposed mechanism involves the generation of a zwitterionic palladium π-allyl intermediate from the vinylcyclopropane. nih.gov

In a different approach, an asymmetric decarboxylative [4+2] cycloaddition has been achieved from a catalytically generated chiral palladium enolate. acs.org This reaction forges four contiguous stereocenters in a single step. Mechanistic studies, including quantum mechanics calculations, support a pathway where the cycloaddition step is irreversible and enantiodetermining. acs.org

Furthermore, palladium catalysis can be used to synthesize quinoline (B57606) derivatives through a cascade reaction involving isocyanide insertion, C(sp²)–H functionalization, and a [4+1] cyclization. rsc.org This highlights the ability of palladium catalysts to orchestrate complex transformations in a single pot.

Computational Chemistry Approaches to Elucidate Reaction Pathways and Transition States

Computational chemistry has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving isocyanates. arxiv.org Density functional theory (DFT) is a widely used method for studying reaction pathways, optimizing the geometries of reactants, transition states, and products, and calculating their relative energies. researchgate.netmdpi.com

For the reaction of phenyl isocyanate with methanol (B129727) to form urethane, computational studies have been used to model the catalyst-free reaction and the reaction in the presence of nitrogen-containing catalysts. mdpi.com These calculations help to characterize the reactant complex, transition state, and product complex, providing a detailed energy profile of the reaction. mdpi.com

In the context of palladium-catalyzed reactions, computational methods have been used to investigate the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate. mdpi.comresearchgate.net These studies can confirm the energetic feasibility of proposed reaction pathways and elucidate the role of the catalyst in stabilizing intermediates and lowering activation barriers. mdpi.comresearchgate.net

DFT calculations have also been instrumental in understanding the mechanism of Lewis acid-catalyzed reactions of isocyanates. For example, in the decarbonylation of isocyanates catalyzed by Lewis acidic boranes, DFT studies revealed that the active catalyst is a water-borane adduct that acts as a Brønsted acid. nih.gov These calculations can help to distinguish between different possible activation modes of the isocyanate. nih.gov

The exploration of potential energy surfaces (PES) is a key aspect of computational reaction mechanism studies. arxiv.org Various strategies, such as anharmonic downward distortion following (ADDF), are employed to systematically locate transition states and reaction intermediates, thereby mapping out the entire reaction network. arxiv.org

Polymerization Studies and Advanced Material Science Applications

Coordination Polymerization of Chiral Isocyanates

The polymerization of isocyanates can be initiated by various catalysts, with coordination polymerization being a significant method for achieving stereocontrol. While anionic polymerization is more commonly detailed for isocyanates, the principles of coordination polymerization, particularly with organometallic catalysts, offer a pathway to control the polymer's tacticity and helical structure. For chiral isocyanates like (S)-(-)-1-Phenylethyl isocyanate, the choice of a suitable catalyst system is crucial. The polymerization mechanism involves the coordination of the isocyanate monomer to a metal center, followed by insertion into the growing polymer chain. This process can be highly stereospecific, especially when employing chiral ligands on the metal catalyst.

Research into the polymerization of related chiral isocyanates has demonstrated that organotitanium(IV) catalysts can facilitate living coordination polymerization. This "living" nature prevents termination and chain transfer reactions, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. Although specific studies focusing solely on the coordination polymerization of this compound are not as prevalent as those on anionic methods, the established principles suggest that catalysts based on transition metals could be employed to synthesize poly((S)-1-phenylethyl isocyanate) with a high degree of stereochemical control.

Synthesis and Characterization of Chiral Polyisocyanates

The synthesis of chiral polyisocyanates from this compound is most effectively achieved through living anionic polymerization. This method provides excellent control over the polymer's molecular weight and results in a narrow polydispersity index (PDI), indicative of a uniform polymer chain length. The polymerization is typically initiated by nucleophiles, such as sodium cyanide or organometallic compounds like n-butyllithium, in an aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at low temperatures to suppress side reactions, particularly the formation of cyclic trimer.

Pioneering work by Okamoto and others has shown that chiral initiators, for instance, the lithium amides of chiral pyrrolidines, can be used to induce an asymmetric polymerization. nih.gov This approach can influence the preferential formation of one helical screw sense in the resulting polymer.

The characterization of poly((S)-1-phenylethyl isocyanate) involves a suite of analytical techniques to determine its molecular structure and properties. Size exclusion chromatography (SEC) is used to ascertain the number-average molecular weight (Mn) and the PDI. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the polymer's chemical structure. Crucially, chiroptical techniques like polarimetry and circular dichroism (CD) spectroscopy are essential to probe the polymer's helical conformation in solution, which arises from the chirality of the monomer units.

Below is a representative table of polymerization results for an analog, which illustrates the level of control achievable with anionic polymerization.

| Initiator/Catalyst | Solvent | Temp. (°C) | Monomer/Initiator Ratio | Yield (%) | M_n (kDa) | PDI (M_w/M_n) |

| NaCN | DMF | -60 | 50 | 95 | 25.0 | 1.15 |

| n-BuLi / (-)-Sparteine | Toluene (B28343) | -78 | 100 | 98 | 48.5 | 1.20 |

| Lithium (S)-(-)-2-(methoxymethyl)pyrrolidide | THF | -78 | 75 | 92 | 35.2 | 1.18 |

| Note: This table is illustrative and based on typical results for anionic polymerization of chiral isocyanates. Specific values for this compound may vary based on precise experimental conditions. |

Influence of Chiral Monomer Structure on Polymer Microstructure and Macroscopic Properties

The presence of the chiral center in the this compound monomer has a profound and direct influence on both the microstructure and macroscopic properties of the resulting polymer. The steric hindrance imposed by the bulky, chiral side groups forces the polymer backbone to adopt a rigid, helical conformation in solution. This is a direct consequence of the repeating (S)-configured side chains, which leads to a preferential screw-sense for the helix. This phenomenon is often referred to as the "sergeants and soldiers" effect, where the chiral monomers (sergeants) dictate the helicity of the entire polymer chain.

The helical microstructure is directly responsible for the strong chiroptical properties of poly((S)-1-phenylethyl isocyanate). Solutions of the polymer exhibit high optical rotation values, which are significantly different from the monomer, indicating that the chirality is greatly amplified at the macromolecular level. Circular dichroism (CD) spectroscopy typically shows intense signals in the UV-Vis region corresponding to the electronic transitions of the polymer backbone, confirming the presence of a regular, one-handed helical structure.

Furthermore, the rigid, rod-like nature of these helical polymers can lead to the formation of lyotropic liquid crystalline phases at high concentrations in suitable solvents. This behavior is a direct result of the polymer's microstructure, where the rigid chains align themselves in an ordered fashion. The specific type of liquid crystalline phase (e.g., nematic, cholesteric) is dependent on the polymer concentration, solvent, and temperature.

The table below summarizes the relationship between the monomer's chirality and the resulting polymer's properties.

| Property | Influence of (S)-Chiral Center | Method of Observation |

| Polymer Microstructure | Induces a preferred helical screw-sense in the polymer backbone. | Circular Dichroism (CD) Spectroscopy, Polarimetry |

| Macroscopic Properties | High optical activity in solution. | Polarimetry |

| Formation of lyotropic liquid crystalline phases. | Polarized Optical Microscopy, X-ray Diffraction | |

| Enhanced thermal stability due to rigid structure. | Thermogravimetric Analysis (TGA) |

Development of Specialty Polymers with Precisely Controlled Stereochemistry for Advanced Materials

The unique properties of poly((S)-1-phenylethyl isocyanate) and related chiral polyisocyanates, derived from their precisely controlled stereochemistry, make them highly promising for a range of advanced material applications. The ability to form stable helical structures with a specific screw-sense is particularly valuable in the field of chiral recognition and separation.

One of the most significant applications is in chromatography, where these polymers can be used as chiral stationary phases (CSPs) for the separation of enantiomers. The helical polymer is coated onto a solid support (e.g., silica (B1680970) gel), and the resulting column can selectively interact with and retain one enantiomer of a racemic mixture more strongly than the other, allowing for their separation. The effectiveness of the separation is dependent on the specific interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric repulsion) between the analyte and the chiral polymer.

Beyond chromatography, these specialty polymers are being explored for use in:

Chiral Sensors: The chiroptical properties of the polymer can change upon interaction with specific chiral molecules, enabling the development of sensors that can detect and quantify enantiomers.

Asymmetric Catalysis: The chiral polymer can be used as a support for catalytic species, creating a chiral microenvironment that can influence the stereochemical outcome of a chemical reaction.

Advanced Optical Materials: The liquid crystalline properties and high optical rotation of these polymers make them candidates for applications in optical devices, such as circular polarizers or components for displays.

The development of these advanced materials hinges on the ability to synthesize polymers with a well-defined stereochemistry, a high degree of helical order, and controlled molecular weight, all of which are achievable through the careful polymerization of chiral monomers like this compound.

Advanced Spectroscopic and Characterization Techniques in Chiral Analysis

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Configuration Assignment

Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with polarized light. When an analyte is derivatized with (S)-(-)-1-Phenylethyl isocyanate, the resulting diastereomers exhibit unique chiroptical properties that can be analyzed to deduce the stereochemistry of the original molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The resulting spectrum, known as an ORD curve, shows a characteristic pattern, particularly near an absorption band, which is referred to as the Cotton effect. nih.gov The sign and shape of the Cotton effect are directly related to the stereochemistry of the molecule. By forming a derivative with the known (S)-configuration of 1-phenylethyl isocyanate, the configuration of the unknown analyte can be inferred by applying empirical rules, such as the Octant Rule for ketones, to the diastereomeric product. While ORD provides valuable structural information, its application can sometimes be complex due to the superposition of multiple electronic transitions. researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org It is a powerful technique for assigning the absolute configuration of chiral compounds. rsc.org When a chiral analyte, which may or may not have a chromophore suitable for CD analysis, is derivatized with this compound, the phenyl group of the reagent acts as a strong chromophore. The interaction between this chromophore and the stereocenter of the analyte in the newly formed diastereomer generates a distinct CD signal, often referred to as an induced Cotton effect. rsc.org

The sign of this induced Cotton effect can be empirically correlated to the absolute configuration of the analyte. For instance, a consistent positive or negative Cotton effect for a series of similar compounds derivatized with this compound allows for the confident assignment of their absolute configurations by comparison. rsc.org This "mix-dilute-measure" approach is noted for its simplicity, speed, and broad applicability across various compound classes, including those lacking an aryl moiety. rsc.org

Table 1: Application of Chiroptical Techniques in Analyzing Derivatives of this compound

| Technique | Principle | Application in Chiral Analysis | Key Information Obtained |

|---|---|---|---|

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with the wavelength of light. | Analysis of the Cotton effect of the diastereomeric derivative. | Absolute configuration of the analyte. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Analysis of the induced Cotton effect from the phenyl chromophore of the derivatizing agent. rsc.org | Absolute configuration and enantiomeric composition of the analyte. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Determination of Diastereomeric and Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the enantiomeric purity of a chiral compound. While enantiomers are indistinguishable in a standard NMR spectrum due to their identical magnetic properties in an achiral environment, converting them into diastereomers using a chiral derivatizing agent like this compound resolves this issue. libretexts.orgfordham.edu

The reaction of a racemic or enantiomerically enriched analyte (e.g., an alcohol or amine) with enantiopure this compound produces a mixture of two diastereomers, for example, (S,R) and (S,S) carbamates. These diastereomers have distinct spatial arrangements, and their nuclei are no longer chemically equivalent. nih.gov Consequently, they exhibit different chemical shifts (anisochronous signals) in the NMR spectrum. fordham.edu

Protons or carbon atoms located near the two stereocenters are particularly sensitive to the different diastereomeric environments. By integrating the well-resolved signals corresponding to each diastereomer, their relative ratio can be calculated precisely. nih.gov This ratio directly reflects the enantiomeric composition (and thus the enantiomeric excess, or ee) of the original analyte. nih.govthieme-connect.de This method is widely applicable and avoids potential complications from using chiral solvating agents, which rely on weaker, transient interactions. rsc.orglibretexts.org

Table 2: Illustrative ¹H NMR Data for Diastereomers Formed from Racemic 1-Phenylethanol and this compound

| Diastereomer | Analyte Proton | Illustrative Chemical Shift (ppm) | Signal Multiplicity | Observed Difference (Δδ) |

|---|---|---|---|---|

| (S)-carbamate of (R)-1-phenylethanol | Benzylic CH | 4.85 | Quartet | 0.08 ppm |

| (S)-carbamate of (S)-1-phenylethanol | 4.93 | |||

| (S)-carbamate of (R)-1-phenylethanol | Methyl CH₃ | 1.45 | Doublet | 0.05 ppm |

| (S)-carbamate of (S)-1-phenylethanol | 1.50 |

Note: The chemical shift values are illustrative to demonstrate the principle of non-equivalence in diastereomers.

Mass Spectrometry for Structural Elucidation of Derivatized Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules. In the context of chiral analysis using this compound, MS is primarily used to confirm the formation and structure of the resulting diastereomeric derivatives. nih.gov

After the derivatization reaction, the product mixture can be analyzed, often following separation by techniques like Gas Chromatography (GC) or Liquid Chromatography (LC). The mass spectrum of the derivative will show a molecular ion peak ([M]+ or [M+H]+) corresponding to the sum of the molecular weights of the analyte and the isocyanate (147.18 g/mol ). This confirms that the derivatization reaction has successfully occurred.

For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, the molecular ion of the derivatized product is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint that can confirm the identity of the original analyte and the location of the derivatization. For example, studies on isocyanate-peptide adducts have shown that isocyanates react preferentially with the N-terminus. nih.gov The fragmentation analysis can unambiguously identify the binding site, ensuring the derivative's structure is correctly assigned before other spectroscopic analyses are performed.

Table 3: Expected Molecular Ions for Products of this compound Derivatization

| Analyte | Analyte MW (g/mol) | Derivative Type | Expected [M+H]⁺ of Derivative (m/z) |

|---|---|---|---|

| 2-Butanol | 74.12 | Carbamate (B1207046) | 222.15 |

| Cyclohexylamine | 99.17 | Urea (B33335) | 247.20 |

| Alanine methyl ester | 103.12 | Urea | 251.15 |

Note: MW of this compound = 147.18 g/mol. The [M+H]⁺ value is calculated as (Analyte MW + 147.18 + 1.01).

Emerging Research Directions and Future Perspectives for S 1 Phenylethyl Isocyanate

(S)-(-)-1-Phenylethyl isocyanate, a chiral isocyanate, is gaining attention for its potential in various advanced chemical applications. Its unique stereochemical properties make it a valuable tool in asymmetric synthesis and analysis. This article explores the emerging research directions and future outlook for this compound, focusing on its integration into modern synthesis platforms, the development of new catalytic systems, its role in chiral sensing, and the push towards sustainable manufacturing processes.

Q & A

Q. What are the standard methods for synthesizing (S)-(-)-1-phenylethyl isocyanate, and how can reaction purity be optimized?

this compound is typically synthesized via the reaction of (S)-(-)-1-phenylethylamine with phosgene or its safer substitutes (e.g., triphosgene) under anhydrous conditions . To optimize purity:

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Monitor reaction completion via FTIR (disappearance of amine peaks at ~3300 cm⁻¹ and appearance of isocyanate bands at ~2250 cm⁻¹) .

- Purify via fractional distillation under reduced pressure (boiling point: ~212°F/100°C) and confirm enantiomeric purity using chiral HPLC or polarimetry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is highly toxic (acute inhalation toxicity: Category 2) and a respiratory sensitizer (Category 1) . Key protocols include:

- Use of fume hoods with ≥0.5 m/s face velocity and PPE (nitrile gloves, full-face respirators with organic vapor cartridges).

- Immediate decontamination of spills with dry absorbents (e.g., vermiculite) followed by 10% aqueous ethanol wash .

- Storage in sealed containers under N₂ at ≤4°C to prevent polymerization .

Q. How can researchers characterize the enantiomeric purity of this compound-derived intermediates?

Enantiomeric excess (ee) is determined via:

- Derivatization : React with racemic secondary alcohols (e.g., menthol) to form diastereomeric urethanes, resolved via GC or HPLC using chiral columns (e.g., Cyclosil-B) .

- Spectroscopy : Vibrational Circular Dichroism (VCD) combined with DFT calculations to assign absolute configurations .

- Polarimetry : Compare specific rotation ([α]D) to literature values (e.g., [α]D²⁵ = -47.5° for pure (S)-enantiomer) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s efficacy in chiral resolution of secondary alcohols?

The (S)-(-)-1-phenylethyl group induces steric and electronic effects during urethane formation:

- Steric discrimination : Bulky phenyl groups create diastereomeric transition states with differing activation energies, enhancing separation .

- π-π interactions : Aromatic stacking between the phenyl group and chiral stationary phases improves chromatographic resolution . Contradictions arise in cases with remote stereocenters (e.g., hydroxy fatty acids), where resolution efficiency drops due to reduced steric influence .

Q. How do reaction kinetics and solvent effects influence the compound’s stability in synthetic applications?

Stability studies show:

- Hydrolysis : Follows pseudo-first-order kinetics in aqueous media (k = 0.12 h⁻¹ at pH 7, 25°C), forming (S)-1-phenylethylamine and CO₂ .

- Solvent effects : Anhydrous aprotic solvents (e.g., THF, toluene) reduce degradation rates. Polar solvents (e.g., DMF) accelerate side reactions (e.g., trimerization to isocyanurates) .

- Temperature : Storage at ≤4°C extends half-life to >6 months .

Q. What computational methods validate the stereochemical outcomes of reactions involving this compound?

- DFT calculations : Optimize transition-state geometries (B3LYP/6-31G*) to predict enantioselectivity in urethane formation .

- MD simulations : Model interactions between the isocyanate and chiral catalysts (e.g., Lewis acids) to explain ee variations . Discrepancies between computational and experimental ee values often arise from solvent effects not accounted for in gas-phase models .

Data Contradictions and Resolution

Q. Why do some studies report conflicting enantioselectivity when using this compound as a derivatizing agent?

Contradictions stem from:

- Substrate flexibility : Flexible alcohols (e.g., 2-octanol) show lower ee due to conformational averaging during derivatization .

- Chromatographic conditions : Column temperature and mobile phase composition (e.g., hexane:isopropanol ratios) critically impact resolution .

- Impurity interference : Trace moisture or amines in reagents reduce effective isocyanate concentration, altering kinetics .

Methodological Best Practices

| Parameter | Recommendation | Reference |

|---|---|---|

| Synthesis purity | ≥99% by GC-FID, confirmed via NCO titration | |

| Storage stability | ≤4°C under N₂, desiccated | |

| Derivatization ee | Use 2.0 eq isocyanate to ensure completion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。